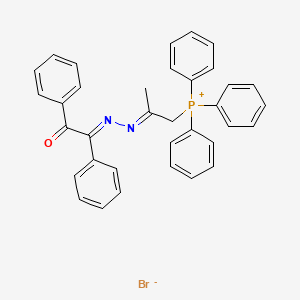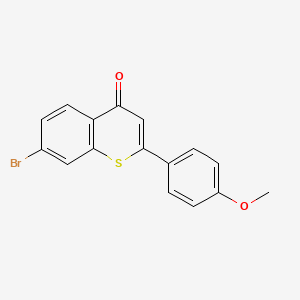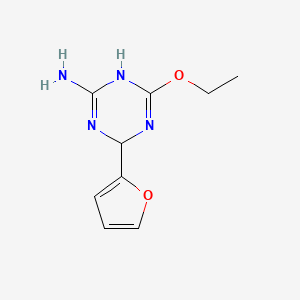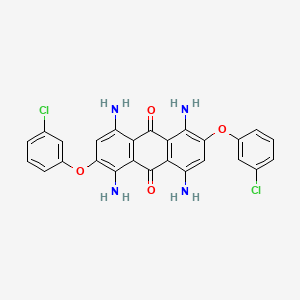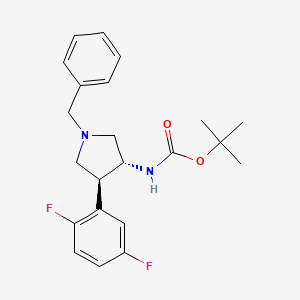
tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring, a benzyl group, and difluorophenyl substituents, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine intermediate.
Incorporation of Difluorophenyl Groups: This can be done through a Friedel-Crafts acylation reaction using difluorobenzoyl chloride.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
相似化合物的比较
tert-butyl (3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-ylcarbamate can be compared with other similar compounds, such as:
tert-butyl (3R,4S)-1-benzyl-4-phenylpyrrolidin-3-ylcarbamate: Lacks the difluorophenyl groups, which may affect its chemical properties and biological activity.
tert-butyl (3R,4S)-1-benzyl-4-(2,5-dichlorophenyl)pyrrolidin-3-ylcarbamate:
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C22H26F2N2O2 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
tert-butyl N-[(3R,4S)-1-benzyl-4-(2,5-difluorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C22H26F2N2O2/c1-22(2,3)28-21(27)25-20-14-26(12-15-7-5-4-6-8-15)13-18(20)17-11-16(23)9-10-19(17)24/h4-11,18,20H,12-14H2,1-3H3,(H,25,27)/t18-,20+/m1/s1 |
InChI 键 |
ADZRDEQGELMWDD-QUCCMNQESA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C2=C(C=CC(=C2)F)F)CC3=CC=CC=C3 |
规范 SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=C(C=CC(=C2)F)F)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13139413.png)
![{[3-(Methoxymethyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B13139414.png)
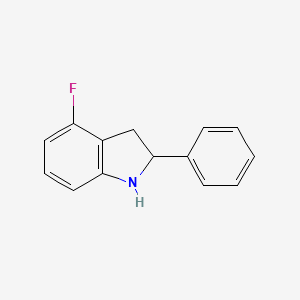
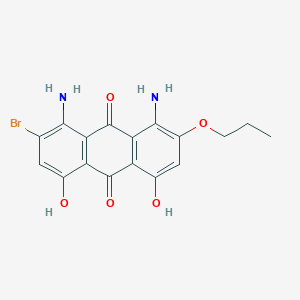

![Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-](/img/structure/B13139435.png)
![Naphtho[2,3-h]cinnoline](/img/structure/B13139445.png)
